3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine
Overview
Description
3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTA is a triazole derivative that has shown promising results in scientific research, particularly in the areas of medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
1. Ligand Synthesis and Medicinal Chemistry
The compound has been studied for its potential in medicinal chemistry, particularly in the synthesis of ligands. In one study, analogs of the antipsychotic drug sertindole were synthesized, revealing compounds with high affinity for α₁-adrenoceptor ligands, showing promise for further evaluation as positron emission tomography (PET) ligands (Jørgensen et al., 2013).
2. Microwave-Assisted Synthesis
The compound is also significant in the field of synthetic chemistry. For instance, a microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides was reported, highlighting the compound's role as a building block in creating diverse compounds, which can be used in various applications including medicinal and agricultural chemistry (Tan, Lim, & Dolzhenko, 2017).
3. Antimicrobial Applications
The compound and its derivatives have been explored for their antimicrobial properties. A study synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, with some showing good to moderate activity against test microorganisms (Bektaş et al., 2007). Another research synthesized novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives and tested them as antimicrobial agents, showing promising results (Al‐Azmi & Mahmoud, 2020).
4. Application in Energetic Materials
Research has been conducted on the synthesis of nitrogen-rich compounds based on imidazole, 1,2,4-triazole, and tetrazole, which are potential candidates for applications in nitrogen-rich gas generators due to their high energy contribution from the molecular backbone (Srinivas, Ghule, & Muralidharan, 2014).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific properties and uses. For example, many piperidine derivatives are harmful if swallowed, inhaled, or in contact with skin4. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for accurate safety information.
Future Directions
The future research directions for piperidine and triazole derivatives could involve further investigations into their potential therapeutic applications, studies on their effects on other neurotransmitter systems, and the development of more efficient synthesis methods5.
Please consult with a professional chemist or a relevant expert for more accurate and specific information. This information is intended for general informational purposes and may not fully apply to “3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine”.
properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5/c1-6-2-4-13(5-3-6)8-10-7(9)11-12-8/h6H,2-5H2,1H3,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHQMECHIJVCMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NNC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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